molecular formula C15H20N2O2 B15365505 Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B15365505
M. Wt: 260.33 g/mol
InChI Key: ZWFACMNEMYRSID-UHFFFAOYSA-N
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Description

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate: is a chemical compound with the molecular formula C15H20N2O2 It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a carboxylic acid derivative under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and experimental data.

Comparison with Similar Compounds

  • Benzyl 6-azaspiro[2.5]octane-6-carboxylate: A closely related compound with a similar structure but lacking the amino group.

  • 1-Amino-1-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid hydrochloride: Another derivative with a hydrochloride salt form.

Uniqueness: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate stands out due to its specific functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 8-amino-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C15H20N2O2/c16-13-10-17(9-8-15(13)6-7-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2

InChI Key

ZWFACMNEMYRSID-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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